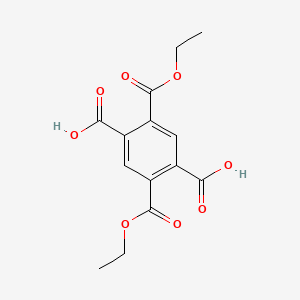

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

Description

Properties

CAS No. |

50853-29-7 |

|---|---|

Molecular Formula |

C14H14O8 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

2,5-bis(ethoxycarbonyl)terephthalic acid |

InChI |

InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

FKBDSZNRJFOVHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Pyromellitic Acid

The most straightforward method to prepare 1,2,4,5-benzenetetracarboxylic acid, 1,4-diethyl ester is by direct esterification of pyromellitic acid with ethanol or ethyl esters under reflux in an organic solvent.

| Parameter | Range/Value | Notes |

|---|---|---|

| Reactants | Pyromellitic acid + ethanol or ethyl ester reagent | Molar ratio 1:1 to 1:6, preferably 1:3-6 |

| Solvent | Toluene, chloroform, or mixture | 1-2 L solvent per 1 mol pyromellitic acid |

| Temperature | 60–150 °C | Reflux conditions |

| Reaction time | 8–24 hours | Until completion of esterification |

| Work-up | Crystallization and separation | Purification of ester product |

The esterification reagents can include ethyl chloroformate, triethyl orthoacetate, or other ethylating agents. The reaction is typically carried out under reflux in toluene or chloroform to facilitate removal of water and drive the reaction forward. After completion, the product crystallizes out and is isolated by filtration.

Multi-Step Synthesis Involving Hydrogenation (Related Process)

A related process described in patent literature involves:

- Preparation of pyromellitic acid esters by reaction with esterification reagents.

- Hydrogenation of these esters in a fixed-bed reactor to obtain hydrogenated intermediates.

- Conversion of hydrogenated esters to cyclic anhydrides or further derivatives.

While this method primarily targets 1,2,4,5-cyclohexanetetracarboxylic dianhydride, the initial esterification step is relevant for preparing diethyl esters of pyromellitic acid.

| Step | Conditions/Details |

|---|---|

| Esterification | Pyromellitic acid + esterification reagent, reflux 60-150 °C, 8-24 h |

| Hydrogenation | Fixed bed reactor, catalyst, controlled temperature |

| Anhydride formation | Heating with strong acid (e.g., sulfuric acid), 100-160 °C, 5-10 h |

The esterification reagents include dimethyl malonate, N,N-dimethylformamide diethyl acetal, triethyl orthoacetate, and trifluoromethanesulfonic acid methyl ester. Organic solvents used are toluene, chloroform, formic acid, acetic acid, or propionic acid. The molar ratios and solvent volumes are optimized to maximize yield and catalyst life.

Summary Table of Preparation Methods

| Method | Reactants & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Pyromellitic acid + ethanol/ethylating agent, reflux 60-150 °C, 8-24 h in toluene/chloroform | Simple, direct, scalable | Requires long reflux times, solvent use |

| Esterification + Hydrogenation | Pyromellitic acid ester + hydrogenation catalyst, followed by acid-mediated cyclization | Enables further functionalization | More complex, multi-step, catalyst sensitive |

| Mixed Anhydride Method (for related compounds) | Pyromellitic acid + ethyl chloroformate + base at low temperature (-15 °C), then ester | High selectivity, mild conditions | Requires careful temperature control |

Additional Notes

- The compound's molecular formula is C14H14O8 with a molecular weight of 310.26 g/mol.

- Synonyms include diethyl pyromellitate and 2,5-bis(ethoxycarbonyl)terephthalic acid.

- The compound is used as a building block in organic synthesis, particularly for macrocyclic compounds and polymers.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:

Esterification: The formation of esters through the reaction with alcohols.

Hydrolysis: The breakdown of ester groups to form the corresponding carboxylic acids.

Substitution: Reactions where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Esterification: Ethanol and sulfuric acid as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

Esterification: Formation of ethyl esters.

Hydrolysis: Formation of 2,5-dicarboxyterephthalic acid.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,5-bis(ethoxycarbonyl)terephthalic acid has several scientific research applications, including:

Polymer Synthesis: Used as a monomer in the production of polyesters and other polymers with specific properties.

Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.

Catalysis: Utilized as a ligand in the synthesis of metal-organic frameworks and other catalytic systems.

Luminescent Materials: Investigated for its potential use in the development of luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 2,5-bis(ethoxycarbonyl)terephthalic acid in various applications involves its ability to form stable ester bonds and participate in coordination chemistry. The ethoxycarbonyl groups provide sites for interaction with metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the nature of the metal and the surrounding ligands.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

- CAS No.: 16927-06-3

- Molecular Formula : C₁₄H₁₄O₈

- Synonyms: 2,5-Bis(ethoxycarbonyl)terephthalic acid; Pyromellitic acid, 1,4-diethyl ester .

Structural Features :

This compound is a partially esterified derivative of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), where two of the four carboxylic acid groups are esterified with ethyl groups. The remaining two carboxylic acid groups retain their acidic protons, enabling further reactivity .

Structural and Functional Differences

Degree of Esterification

1,2,4,5-Benzenetetracarboxylic Acid, Tetraethyl Ester (CAS 6634-01-1) :

- Formula : C₁₈H₂₂O₈

- Key Difference : All four carboxylic acid groups are esterified with ethyl groups.

- Implications :

- Higher lipophilicity and lower solubility in polar solvents compared to the diethyl ester.

- Reduced reactivity toward nucleophiles (e.g., in crosslinking reactions) due to lack of free carboxylic acids .

Tetrabutyl Benzene-1,2,4,5-Tetracarboxylate (CAS 2451-79-8) :

- Formula : C₂₆H₃₈O₈

- Key Difference : Butyl esters instead of ethyl.

- Implications :

- Increased steric hindrance and lower melting point compared to ethyl esters.

- Enhanced solubility in non-polar solvents, suitable for plasticizer applications .

Substituent Chain Length

- Ethyl vs. Methyl Esters :

- Dimethyl Terephthalate (CAS 120-61-6) :

- Formula : C₁₀H₁₀O₄

Comparison : Shorter methyl groups reduce molecular weight (194.19 g/mol vs. 222.24 g/mol for diethyl terephthalate), leading to higher crystallinity and melting point .

Ethyl vs. Allyl Esters :

- Tetraallyl Pyromellitate (CAS 13360-98-0) :

- Formula : C₂₂H₂₂O₈

- Key Feature : Allyl groups introduce unsaturated bonds.

- Implications : Enhanced reactivity in free-radical polymerization or thiol-ene chemistry .

Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility Trends | Key Applications |

|---|---|---|---|---|---|

| 1,4-Diethyl ester (Target) | 16927-06-3 | C₁₄H₁₄O₈ | 310.26 | Moderate in polar solvents | Polymer intermediates |

| Tetraethyl ester | 6634-01-1 | C₁₈H₂₂O₈ | 366.36 | Low in water | Plasticizers, lubricants |

| Pyromellitic dianhydride | 89-32-7 | C₁₀H₂O₆ | 218.11 | Reactive, insoluble | Polyimides, epoxy resins |

| Diethyl terephthalate | 636-09-9 | C₁₂H₁₄O₄ | 222.24 | High in organic solvents | PET production, plasticizers |

Notes:

Biological Activity

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester (CAS No. 16927-06-3) is an aromatic dicarboxylic acid derivative that has garnered attention for its potential applications in various fields, including polymer synthesis and biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and research findings.

- Molecular Formula : C14H14O8

- Molecular Weight : 310.26 g/mol

- IUPAC Name : 2,5-bis(ethoxycarbonyl)terephthalic acid

- CAS Number : 16927-06-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Studies have indicated that derivatives of benzenetetracarboxylic acids exhibit antimicrobial activity. The compound has shown potential against various bacterial strains in vitro. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Varies based on the specific derivative and concentration used.

2. Polymerization Catalyst

1,2,4,5-Benzenetetracarboxylic acid esters are often utilized as catalysts in the synthesis of polyesters. Research indicates that the compound enhances the thermal stability and mechanical properties of resulting polymers.

| Property | Value |

|---|---|

| Melting Point | 281.0 - 284.5 °C |

| Density | 1.79 g/cm³ |

| Solubility | 15 g/L |

3. Toxicological Profile

The toxicological data for this compound indicate moderate toxicity levels when exposed to aquatic organisms. The compound is classified as slightly hazardous to water environments.

Case Study 1: Antimicrobial Efficacy

A study conducted by assessed the antimicrobial efficacy of various benzenetetracarboxylic acid derivatives against common pathogens. The results demonstrated that certain concentrations of the diethyl ester significantly inhibited bacterial growth.

Case Study 2: Polymer Synthesis

Research published in MDPI highlighted the role of this compound in the synthesis of poly(butylene adipate-co-itaconate) copolyesters. The study found that incorporating varying concentrations of the diethyl ester altered the thermal properties and crystallization behavior of the polymers produced .

Research Findings

Recent findings suggest that:

Q & A

Q. What are the common synthetic routes for preparing 1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis of the diethyl ester likely involves partial esterification of the parent acid (1,2,4,5-benzenetetracarboxylic acid) with ethanol under acidic catalysis (e.g., H₂SO₄). Stoichiometric control of ethanol and reaction time is critical to selectively esterify the 1- and 4-carboxylic acid groups. Purification may involve recrystallization or column chromatography. Key analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm esterification (δ ~4.2 ppm for ethyl CH₂ and ~1.3 ppm for CH₃) and residual carboxylic acid protons.

- IR spectroscopy to distinguish ester C=O (~1740 cm⁻¹) from carboxylic acid C=O (~1700 cm⁻¹).

- Mass spectrometry to verify molecular weight (e.g., m/z 310.25 for tetramethyl ester analogs, as seen in ).

- X-ray crystallography (using SHELX software ) for structural elucidation if single crystals are obtained.

Note: While synthesis details are not explicitly provided in the evidence, the compound's CAS registry (16927-06-3) confirms its existence .

Q. How does the presence of ethyl ester groups in 1,4-diethyl ester impact its coordination chemistry compared to the parent acid?

Methodological Answer: The ethyl ester groups reduce coordination capacity compared to the fully deprotonated parent acid. The parent acid’s four carboxylic acid groups can act as polydentate ligands, forming stable complexes with metal ions like Cu²⁺ or Fe³⁺ . In contrast, the diethyl ester retains only two free carboxylic acid groups (at positions 2 and 5), limiting its ability to chelate metals. Steric hindrance from ethyl groups may further restrict metal-ligand interactions. Researchers should conduct potentiometric titrations to determine stability constants and compare them with the parent acid’s data .

Q. What spectroscopic and computational methods are effective for characterizing the diethyl ester’s electronic properties?

Methodological Answer:

- UV-Vis spectroscopy can probe electronic transitions influenced by esterification.

- DFT calculations (e.g., Gaussian software) model electron distribution and predict reactivity.

- XPS (X-ray photoelectron spectroscopy) quantifies binding energies of oxygen atoms in ester and carboxylic acid groups.

Cross-referencing experimental data with computational models enhances reliability .

Advanced Research Questions

Q. How can the diethyl ester serve as a precursor in metal-organic framework (MOF) synthesis, and what challenges arise from its mixed functional groups?

Methodological Answer: The diethyl ester may act as a latent ligand, where controlled hydrolysis of ester groups generates the tetracarboxylic acid in situ for MOF assembly. Challenges include:

- Solubility : Ethyl esters improve organic-phase solubility but may hinder crystallization.

- Hydrolysis kinetics : pH and temperature must be optimized to avoid incomplete conversion.

- Topology : Steric effects from ethyl groups could lead to non-porous frameworks. Researchers should use in situ XRD and TGA to monitor structural evolution .

Q. How can contradictions in reported stability constants for metal complexes of this compound be resolved?

Methodological Answer: Discrepancies often arise from varying experimental conditions (pH, ionic strength, counterions). To resolve these:

- Use potentiometric titrations under standardized conditions (I = 0.1 M NaClO₄, 25°C).

- Validate results with isothermal titration calorimetry (ITC) to measure binding enthalpies.

- Compare data with computational models (e.g., Hyperquad suite) to identify outliers .

Q. What experimental designs are recommended to assess the diethyl ester’s genotoxicity, given structural similarities to the parent acid?

Methodological Answer:

- Bacterial reverse mutation assay (Ames test) : Follow OECD Guideline 471 to evaluate mutagenicity .

- Chromosomal aberration tests : Use mammalian cell lines (e.g., CHL/IU cells) with metabolic activation (S9 mix).

- pH control : Since the parent acid lowers culture pH (causing non-specific aberrations ), buffer the test medium to isolate compound-specific effects.

- Hydrolysis studies : Monitor ester stability in physiological conditions to assess bioactivation risks .

Q. How does steric hindrance from ethyl groups influence crystal packing in coordination polymers derived from this compound?

Methodological Answer: Ethyl groups disrupt close packing, potentially leading to:

- Lower dimensionality : 1D chains instead of 3D networks.

- Solvent inclusion : Increased pore volume due to inefficient packing.

To study this, synthesize coordination polymers with transition metals (e.g., Zn²⁺) and analyze structures via single-crystal XRD (using SHELXL ). Compare with parent acid MOFs to quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.